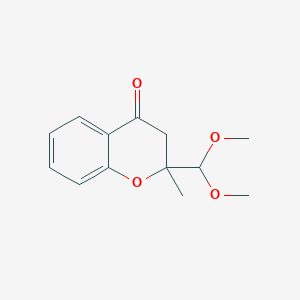
2-(Dimethoxymethyl)-2-methylchroman-4-one
Cat. No. B2719659
Key on ui cas rn:
146575-56-6
M. Wt: 236.267
InChI Key: ACKIZJHRBQFYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05300511
Procedure details


In 250 ml of toluene were dissolved 30 g (0.22 mmole) of 2-hydroxy acetophenone and 33.8(0.29 mmole) of pyruvic aldehyde dimethyl acetal; and, 6.3 ml (0.09 mmole) of pyridine was added thereto. After stirring at room temperature 30 minutes, the reactants were heated to reflux for 5 hours using Dean-Stark apparatus. The solvent was removed under reduced pressure and 100 ml of 2N HCl aqueous solution was added. The resultant solution was stirred for 1 hour at room temperature, extracted with ethyl acetate (20 ml×2), washed with 100 ml of water and then with 50 ml of saturated sodium chloride aqueous solution and purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (4:1) to obtain 39 g (0.16 mmole, yield 75%) of the title compound as a white solid.


[Compound]
Name
33.8
Quantity
0.29 mmol
Type
reactant
Reaction Step Two



Name
Yield
75%
Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH3:11][C:12]([CH:14]([O:17][CH3:18])[O:15][CH3:16])=[O:13].N1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:16][O:15][CH:14]([O:17][CH3:18])[C:12]1([CH3:11])[CH2:2][C:3](=[O:4])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[O:13]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
[Compound]
|
Name
|
33.8
|
|
Quantity
|
0.29 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C(OC)OC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reactants were heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure and 100 ml of 2N HCl aqueous solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resultant solution was stirred for 1 hour at room temperature
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (20 ml×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with 50 ml of saturated sodium chloride aqueous solution and purified by silica gel column chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of hexane and ethyl acetate (4:1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1(OC2=C(C(C1)=O)C=CC=C2)C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.16 mmol | |
| AMOUNT: MASS | 39 g | |
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
